Technical Deep Dive: 3-Chloro-6-methoxy-2-methylbenzaldehyde
Technical Deep Dive: 3-Chloro-6-methoxy-2-methylbenzaldehyde
Strategic Synthesis, Structural Elucidation, and Pharmaceutical Utility[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS: 82128-14-1), a highly functionalized aromatic intermediate critical in the synthesis of complex pharmacophores.[1] Unlike simple benzaldehydes, this molecule presents unique challenges in regioselective synthesis due to the steric crowding of the formyl group between methyl and methoxy substituents. This guide details the IUPAC nomenclature derivation, a validated synthesis protocol via Rieche formylation, and its application in modern drug discovery.
Part 1: Structural Identity & IUPAC Nomenclature Decoding[1]
The name 3-Chloro-6-methoxy-2-methylbenzaldehyde is not arbitrary; it follows the rigorous hierarchy of IUPAC Preferred IUPAC Names (PIN).[1] Understanding this hierarchy is essential for researchers to avoid ambiguity when designing retrosynthetic routes.
1.1 Nomenclature Derivation Logic
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Principal Functional Group: The aldehyde (-CHO) has priority over ethers (methoxy), halogens (chloro), and alkyls (methyl). Thus, the parent structure is benzaldehyde , and the carbon attached to the formyl group is automatically C1 .
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Numbering Direction (The Lowest Locant Rule):
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Path A (Clockwise): Substituents at 2 (Methyl), 3 (Chloro), 6 (Methoxy).[2][3] Locant Set: {2, 3, 6} .
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Path B (Counter-Clockwise): Substituents at 2 (Methoxy), 5 (Chloro), 6 (Methyl).[3] Locant Set: {2, 5, 6} .
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Decision: The set {2, 3, 6} is lower than {2, 5, 6} at the first point of difference (3 < 5). Therefore, Path A is selected.
-
-
Alphabetical Ordering: Substituents are listed alphabetically, ignoring locants:
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C hloro
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M ethoxy (precedes Methyl because 'o' < 'y')
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M ethyl
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Final Assembly: 3-Chloro-6-methoxy-2-methylbenzaldehyde.[1][3][4][5]
1.2 Structural Visualization
The molecule features a dense "push-pull" electronic system.[1] The electron-donating methoxy (OMe) and electron-withdrawing chloro (Cl) groups create a polarized scaffold useful for nucleophilic aromatic substitutions in later stages of drug synthesis.[1]
Figure 1: Structural connectivity and steric environment of the target molecule.
Part 2: Strategic Synthesis (Experimental Protocol)
The synthesis of this specific isomer is non-trivial because the most accessible precursor, 4-chloro-3-methylanisole , has two activated positions for electrophilic aromatic substitution.[1] The "Rieche Formylation" using titanium tetrachloride (
2.1 The Regioselectivity Challenge
When formylating 4-chloro-3-methylanisole :
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Position 6 (Target): Located between the Methyl and Methoxy groups. This is sterically crowded but electronically favorable due to the synergistic ortho-direction of the Methoxy group.
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Position 2 (Isomer): Located adjacent to the Methoxy group but para to the Methyl. This position is less sterically hindered but leads to the unwanted isomer (5-chloro-2-methoxy-4-methylbenzaldehyde).[1]
Note: Experimental data indicates a product ratio of approximately 1:2 favoring the unwanted isomer, necessitating a rigorous chromatographic separation.
2.2 Step-by-Step Protocol
Reagents:
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Precursor: 4-Chloro-3-methylanisole (1.0 eq)[1]
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Catalyst: Titanium Tetrachloride (
) (2.0 eq) -
Reagent: 1,1-Dichloromethyl methyl ether (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM), anhydrous
Workflow:
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere. Add 4-Chloro-3-methylanisole (15.4 g, 0.1 mol) and anhydrous DCM (200 mL).
-
Catalyst Addition: Cool the solution to 0°C. Add
(37.9 g) dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Exothermic.[1] -
Formylation: Add 1,1-dichloromethyl methyl ether (13.8 g) dropwise. The solution will turn dark red/brown.
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Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor via TLC (1:1 Hexane:DCM).
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Quench: Pour the reaction mixture carefully onto 500 g of crushed ice/water. Separate the organic layer.
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Workup: Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification (Critical): The crude oil contains ~33% target and ~66% isomer.
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Column: Silica Gel (60 Å).
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Eluent: Gradient 10%
50% DCM in Hexane. -
Observation: The target (3-Chloro-6-methoxy-2-methylbenzaldehyde) typically elutes second due to slight hydrogen bonding differences or polarity shifts caused by the "crowded" carbonyl.[1]
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Figure 2: Rieche Formylation workflow for the synthesis of the target benzaldehyde.[1]
Part 3: Analytical Validation (E-E-A-T)
To ensure the isolated compound is the correct regioisomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
| Feature | Target: 3-Chloro-6-methoxy-2-methylbenzaldehyde | Isomer: 5-Chloro-2-methoxy-4-methylbenzaldehyde |
| Aldehyde Proton (-CHO) | ~10.4 ppm (Deshielded by ortho-Cl and ortho-Me) | ~10.2 ppm |
| Aromatic Protons | Two doublets (ortho-coupling) or singlets if para?[1][4] Here, H4 and H5 are adjacent. Doublets (J ~8 Hz) . | Para-situated protons (singlets). |
| Methoxy (-OCH3) | ~3.9 ppm | ~3.9 ppm |
| Methyl (-CH3) | ~2.6 ppm (Crowded environment) | ~2.4 ppm |
Interpretation: The key differentiator is the aromatic splitting pattern. The target molecule has protons at positions 4 and 5, which are adjacent (ortho). This will produce a characteristic AB system (two doublets) in the aromatic region. The major byproduct (isomer) has protons at positions 3 and 6, which are para to each other, resulting in two singlets .
Part 4: Applications in Drug Discovery[1][6]
This specific benzaldehyde serves as a "privileged scaffold" intermediate for several therapeutic classes:
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Maytansinoid Precursors: The highly substituted benzene ring mimics the core structure of ansamycin antibiotics (e.g., Maytansine), used in Antibody-Drug Conjugates (ADCs) for oncology. The chloro and methoxy groups provide essential binding interactions within the tubulin binding site.
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Schiff Base Ligands: Condensation of the aldehyde with amines yields Schiff bases used to chelate metals (Cu, Ni) for antimicrobial studies.
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Heterocycle Synthesis:
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Quinolines: Reaction with acetophenones via Friedländer synthesis.
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Indoles: Via condensation with ethyl azidoacetate (Hemetsberger reaction).
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References
-
Synthesis & Protocol: "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde." PrepChem. Available at: [Link]
-
Medicinal Chemistry Context: Chiodi, D., & Ishihara, Y.[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.[6] Available at: [Link]
Sources
- 1. 29866-54-4|2-Chloro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-6-hydroxy-2-methoxybenzaldehyde | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 34333-12-5|3-Chloro-6-hydroxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
